molecular formula C19H19N3O4S B11026877 Methyl 4-methyl-2-({[1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate

Methyl 4-methyl-2-({[1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate

Cat. No.: B11026877
M. Wt: 385.4 g/mol
InChI Key: NITXWEMVEMPUMM-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-({[1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-2-({[1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the isoquinoline moiety. The final step involves the esterification of the carboxylate group. Common reagents used in these reactions include thionyl chloride, isoquinoline derivatives, and methylating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The reaction conditions are carefully controlled to minimize side reactions and maximize the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-({[1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 4-methyl-2-({[1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-2-({[1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and isoquinoline-based molecules. Examples include:

Uniqueness

Methyl 4-methyl-2-({[1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C19H19N3O4S

Molecular Weight

385.4 g/mol

IUPAC Name

methyl 4-methyl-2-[(1-oxo-2-propan-2-ylisoquinoline-4-carbonyl)amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C19H19N3O4S/c1-10(2)22-9-14(12-7-5-6-8-13(12)17(22)24)16(23)21-19-20-11(3)15(27-19)18(25)26-4/h5-10H,1-4H3,(H,20,21,23)

InChI Key

NITXWEMVEMPUMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)C(C)C)C(=O)OC

Origin of Product

United States

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